molecular formula C8H16O8 B14693796 acetic acid;(2R,3R)-1,4-dioxane-2,3-diol CAS No. 35528-79-1

acetic acid;(2R,3R)-1,4-dioxane-2,3-diol

Cat. No.: B14693796
CAS No.: 35528-79-1
M. Wt: 240.21 g/mol
InChI Key: SYLVIPCVHNXLJS-XWJKVJTJSA-N
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Description

Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is a compound that combines the properties of acetic acid and a dioxane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar The (2R,3R)-1,4-dioxane-2,3-diol component is a diol with two hydroxyl groups attached to a dioxane ring, which is a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can be achieved through several methods. One common approach involves the reaction of acetic acid with a suitable dioxane derivative under controlled conditions. For instance, the reaction of acetic anhydride with (2R,3R)-1,4-dioxane-2,3-diol in the presence of a catalyst such as pyridine can yield the desired compound . The reaction typically requires anhydrous conditions and moderate temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of renewable feedstocks and green chemistry principles can also be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the dioxane diol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is unique due to its combination of acetic acid and dioxane diol properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler diols or cyclic ethers .

Properties

CAS No.

35528-79-1

Molecular Formula

C8H16O8

Molecular Weight

240.21 g/mol

IUPAC Name

acetic acid;(2R,3R)-1,4-dioxane-2,3-diol

InChI

InChI=1S/C4H8O4.2C2H4O2/c5-3-4(6)8-2-1-7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4-;;/m1../s1

InChI Key

SYLVIPCVHNXLJS-XWJKVJTJSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1CO[C@H]([C@@H](O1)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1COC(C(O1)O)O

Origin of Product

United States

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